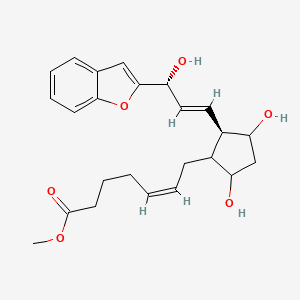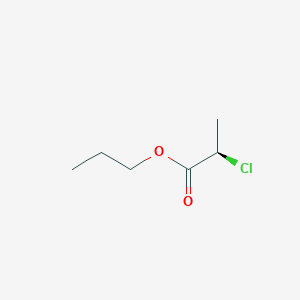
Propyl (2R)-2-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (2R)-2-chloropropanoate is an organic compound with the molecular formula C6H11ClO2 It is an ester derived from the reaction of propanol and (2R)-2-chloropropanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl (2R)-2-chloropropanoate can be synthesized through the esterification of (2R)-2-chloropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (2R)-2-chloropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield (2R)-2-chloropropanoic acid and propanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as propyl (2R)-2-hydroxypropanoate or propyl (2R)-2-aminopropanoate can be formed.
Hydrolysis: The major products are (2R)-2-chloropropanoic acid and propanol.
Reduction: The primary product is (2R)-2-chloropropanol.
Applications De Recherche Scientifique
Propyl (2R)-2-chloropropanoate has several applications in scientific research, including:
Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential as a building block in the development of new therapeutic agents.
Industrial Applications: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propyl (2R)-2-chloropropanoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon and form a new bond. The ester group can also undergo hydrolysis or reduction, leading to the formation of different products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2R)-2-chloropropanoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl (2R)-2-chloropropanoate: Contains a methyl group instead of a propyl group.
Propyl (2S)-2-chloropropanoate: The enantiomer of propyl (2R)-2-chloropropanoate with the opposite stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the propyl group also imparts distinct physical and chemical properties compared to its ethyl and methyl analogs.
Propriétés
Numéro CAS |
79398-17-7 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
propyl (2R)-2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Clé InChI |
XVDQGLUGZORASO-RXMQYKEDSA-N |
SMILES isomérique |
CCCOC(=O)[C@@H](C)Cl |
SMILES canonique |
CCCOC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



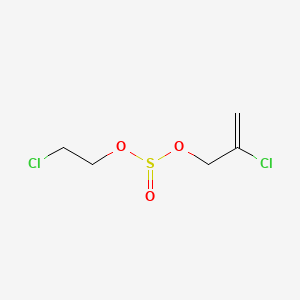
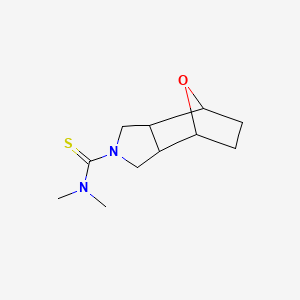
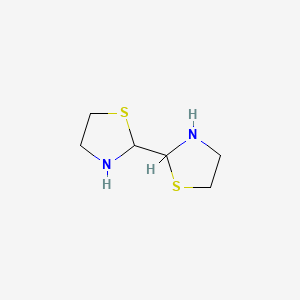



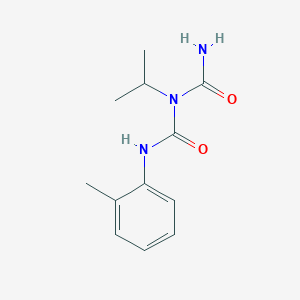
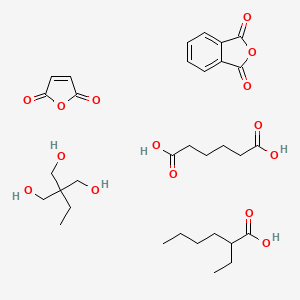
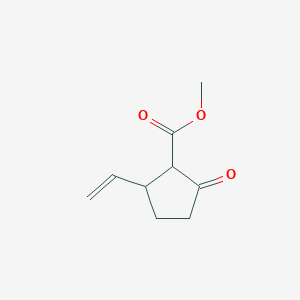
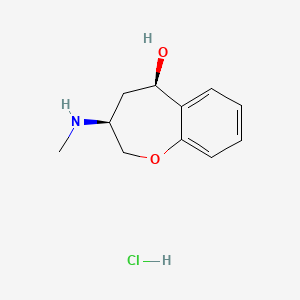
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
